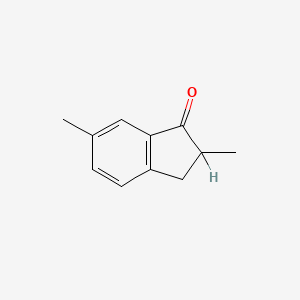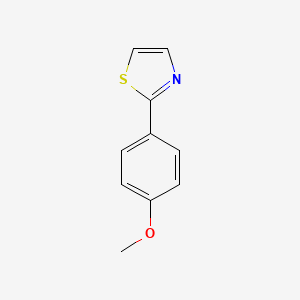
2-(4-甲氧基苯基)-1,3-噻唑
概述
描述
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
抗增殖和抗肿瘤活性
噻唑衍生物,包括与2-(4-甲氧基苯基)-1,3-噻唑相关的结构,已被广泛研究其抗增殖和抗肿瘤性质。对体外和体内研究的系统回顾突显了噻唑和噁唑衍生物的显著抗癌活性,表明它们有望成为癌症治疗中有前途的化合物(Guerrero-Pepinosa et al., 2021)。
抗氧化和抗炎性能
苯并噻唑衍生物已被评估其抗氧化和抗炎活性,显示出在管理氧化应激和与炎症相关疾病中的潜力作为治疗剂。这项研究强调了苯并噻唑结构的重要性,如2-(4-甲氧基苯基)-1,3-噻唑,在开发新的抗氧化和抗炎剂中的作用(Raut et al., 2020)。
广谱生物活性
噻唑衍生物表现出广泛的生物活性,包括抗微生物、抗炎和镇痛性能,使其成为药物化学中不可或缺的一部分。噻唑基化合物的多样生物活性和治疗潜力,类似于2-(4-甲氧基苯基)-1,3-噻唑,突显了它们在药物发现和开发中的重要性(Sharma et al., 2019)。
酶抑制用于治疗应用
与噻唑结构相关的噻唑烷二酮已被探索作为PTP 1B的抑制剂,展示了它们在管理胰岛素抵抗和2型糖尿病中的作用。这突显了噻唑衍生物在通过酶抑制来应对代谢性疾病中的治疗应用(Verma et al., 2019)。
抗微生物和抗病毒功效
噻唑衍生物,包括与2-(4-甲氧基苯基)-1,3-噻唑结构相关的化合物,已被记录其抗微生物和抗病毒功效,显示出它们作为抗微生物和抗病毒剂的潜力。噻唑衍生物的这一方面对于开发新的治疗剂以对抗传染病至关重要(Mech et al., 2021)。
安全和危害
This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.
未来方向
This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.
Please note that this is a general outline and the specific details would depend on the compound . For a comprehensive analysis of a specific compound, I would recommend consulting the scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!
属性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLPGGILHNNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461576 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole | |
CAS RN |
27088-84-2 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

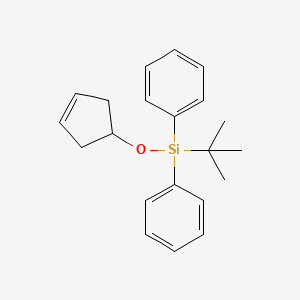
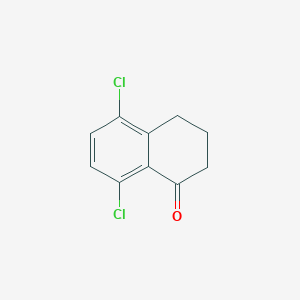
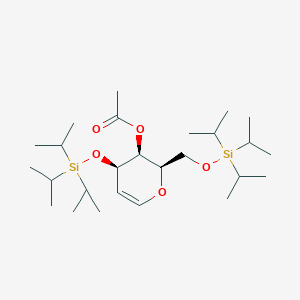
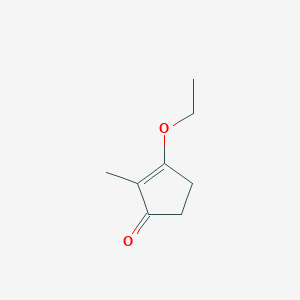
![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)
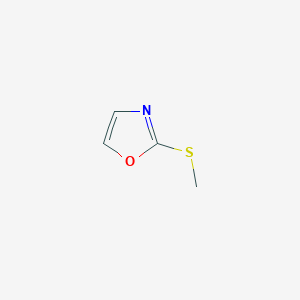
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
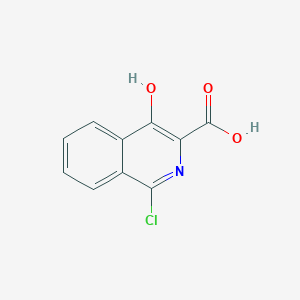
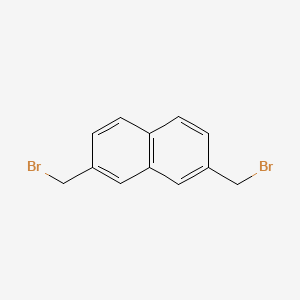
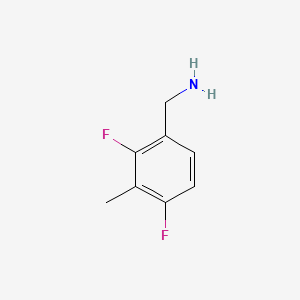
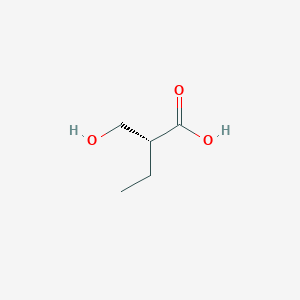
![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
